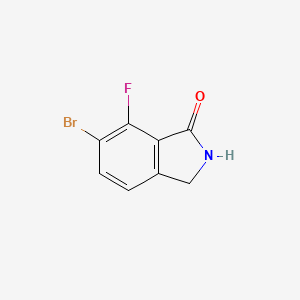![molecular formula C9H9Cl2N3 B13692809 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)
2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C9H8Cl2N3. It is a derivative of pyrrolopyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a propyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable propyl-substituted pyrrole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,4-diamino-5-propyl-5H-pyrrolo[3,2-d]pyrimidine .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. For example, derivatives of this compound have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . The inhibition of DPP-IV can lead to prolonged control of blood glucose levels, making it a potential candidate for antidiabetic drugs .
Comparación Con Compuestos Similares
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the propyl group at position 5, making it less hydrophobic and potentially altering its biological activity.
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Contains only one chlorine atom, which can significantly change its reactivity and interaction with biological targets.
Uniqueness: These structural features can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H9Cl2N3 |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2,4-dichloro-5-propylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h3,5H,2,4H2,1H3 |
Clave InChI |
ZGCUUMKXSWAGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


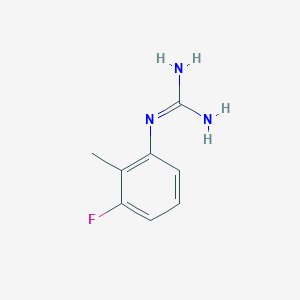
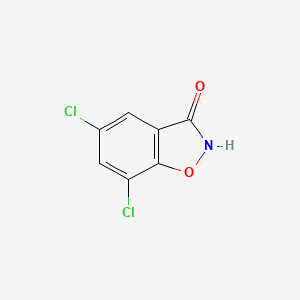
![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
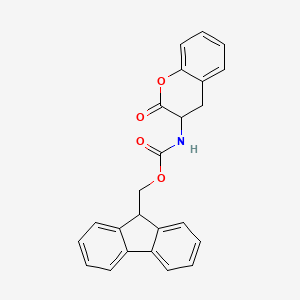
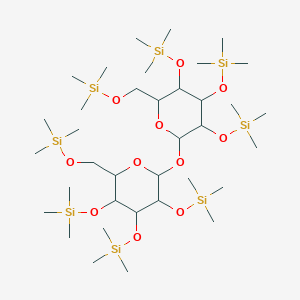
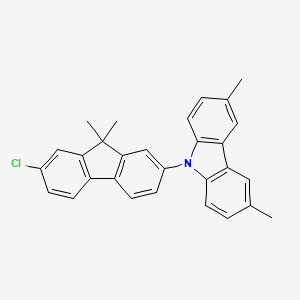
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
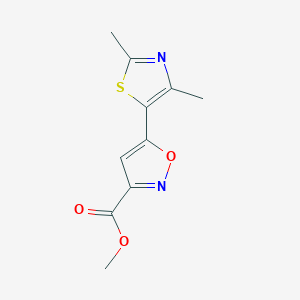
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
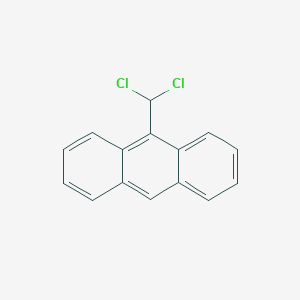
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
